An In-depth Technical Guide to 4-(Azepan-1-ylsulfonyl)benzoyl Chloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-(Azepan-1-ylsulfonyl)benzoyl Chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Moiety in Modern Medicinal Chemistry
The core structure of 4-(Azepan-1-ylsulfonyl)benzoyl chloride integrates three key functional groups: a reactive benzoyl chloride, a stabilizing sulfonamide linker, and a flexible azepane ring. This unique combination offers medicinal chemists a powerful tool for creating novel molecular entities with diverse pharmacological profiles. The azepane motif, a seven-membered saturated heterocycle, is a recognized pharmacophore found in numerous FDA-approved drugs and clinical candidates, valued for its ability to confer favorable physicochemical properties and engage with biological targets.[1] The sulfonamide group is another cornerstone of drug design, known for its role in a wide array of therapeutics. When combined with the reactive benzoyl chloride, this scaffold becomes a versatile precursor for a multitude of amide derivatives.
This guide will delve into the technical nuances of 4-(Azepan-1-ylsulfonyl)benzoyl chloride, offering insights into its chemical behavior, practical synthetic strategies, and its promising role in the development of next-generation therapeutics.
Physicochemical and Spectroscopic Properties (Predicted)
Due to the absence of a dedicated entry in major chemical databases, the following properties are predicted based on the analysis of its constituent functional groups and data from structurally related compounds such as 3-(Azepan-1-ylsulfonyl)benzoyl chloride (CAS: 893761-38-1) and other benzoyl chlorides.
| Property | Predicted Value | Rationale and Comparative Data |
| Molecular Formula | C₁₃H₁₆ClNO₃S | Based on the constituent atoms: Benzene ring (C₆H₄), Azepane (C₆H₁₂), Sulfonyl (SO₂), Carbonyl (CO), Chlorine (Cl), and Nitrogen (N). |
| Molecular Weight | 301.79 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Benzoyl chloride is a liquid, but the addition of the bulky and polar azepane sulfonamide group is expected to raise the melting point, resulting in a solid at room temperature. 4-Acetamidobenzenesulfonyl chloride is a white to off-white solid.[2] |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Dioxane). Insoluble in water. | The hydrophobic benzene and azepane rings will dominate solubility. The compound is expected to react with protic solvents like water and alcohols. 4-Acetamidobenzenesulfonyl chloride is soluble in dichloromethane and chloroform but generally insoluble in water.[2] |
| Melting Point | >100 °C (estimated) | The significant molecular weight and potential for intermolecular interactions suggest a relatively high melting point for a molecule of this size. For comparison, 4-acetylbenzenesulfonyl chloride has a melting point of 95-98°C. |
| Boiling Point | Decomposes before boiling at atmospheric pressure | Acyl chlorides and sulfonyl chlorides are often thermally labile and are typically purified by crystallization or chromatography rather than distillation. |
| Reactivity | Highly reactive towards nucleophiles. Moisture sensitive. | The benzoyl chloride moiety is a strong electrophile and will readily react with water, alcohols, amines, and other nucleophiles.[3] |
Spectroscopic Characterization (Predicted):
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¹H NMR: Aromatic protons would appear as two doublets in the range of δ 7.5-8.2 ppm. The methylene protons of the azepane ring adjacent to the nitrogen would be deshielded and appear around δ 3.2-3.6 ppm, while the other azepane protons would be in the δ 1.5-1.9 ppm region.
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¹³C NMR: The carbonyl carbon would be highly deshielded, appearing around δ 168-172 ppm. The aromatic carbons would be in the δ 125-145 ppm range. The carbons of the azepane ring would appear in the aliphatic region, with the carbons adjacent to the nitrogen being the most downfield.
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IR Spectroscopy: A strong absorption band for the C=O stretch of the acyl chloride would be expected around 1770-1800 cm⁻¹. Two characteristic bands for the S=O stretching of the sulfonamide would be present around 1340-1380 cm⁻¹ (asymmetric) and 1150-1190 cm⁻¹ (symmetric).
Synthesis and Reaction Mechanisms
The synthesis of 4-(azepan-1-ylsulfonyl)benzoyl chloride can be logically approached through a two-step process starting from commercially available 4-carboxybenzenesulfonyl chloride. The causality behind this synthetic strategy lies in the differential reactivity of the sulfonyl chloride and the carboxylic acid functional groups.
Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of 4-(azepan-1-ylsulfonyl)benzoyl chloride.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of 4-(Azepan-1-ylsulfonyl)benzoic acid
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-carboxybenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
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Amine Addition: In a separate flask, prepare a solution of azepane (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in the same solvent.
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Reaction: Add the azepane solution dropwise to the cooled solution of 4-carboxybenzenesulfonyl chloride over 30-60 minutes, ensuring the temperature remains below 5 °C. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
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Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material. Quench the reaction by adding water. Acidify the aqueous layer with 1N HCl to a pH of approximately 2-3 to precipitate the carboxylic acid product.
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Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(azepan-1-ylsulfonyl)benzoic acid.
Causality and Expertise: The sulfonyl chloride is significantly more reactive towards amines than the carboxylic acid is towards forming an amide under these conditions. Using a slight excess of azepane ensures the complete consumption of the starting sulfonyl chloride, while the triethylamine acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation.
Step 2: Synthesis of 4-(Azepan-1-ylsulfonyl)benzoyl chloride
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Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, suspend the 4-(azepan-1-ylsulfonyl)benzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (5-10 eq). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
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Reaction: Heat the mixture to reflux (approximately 76 °C for SOCl₂) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
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Isolation: After the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure. The crude product can be purified by trituration with a non-polar solvent like hexanes to remove any remaining impurities, followed by drying under high vacuum. A similar procedure is used for the synthesis of 4-[(Methylsulfonyl)amino]benzoyl chloride.[4]
Causality and Expertise: Thionyl chloride is a standard and effective reagent for converting carboxylic acids to acyl chlorides. The reaction proceeds via a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. The use of excess thionyl chloride also serves as the reaction solvent. The reaction must be conducted under anhydrous conditions as the product is moisture-sensitive.
Applications in Drug Discovery and Organic Synthesis
The strategic placement of the reactive benzoyl chloride functionality makes 4-(azepan-1-ylsulfonyl)benzoyl chloride a valuable intermediate for the synthesis of a diverse range of bioactive molecules.
1. Synthesis of Novel Amide Libraries for High-Throughput Screening:
The primary application of this compound is in the acylation of various primary and secondary amines to generate libraries of novel amides. This is particularly relevant in the early stages of drug discovery where structural diversity is key to identifying initial hits.
Caption: General acylation reaction using 4-(azepan-1-ylsulfonyl)benzoyl chloride.
2. Development of Enzyme Inhibitors:
The azepane sulfonamide moiety has been identified as a key pharmacophore in the development of potent enzyme inhibitors. For example, a series of azepane sulfonamides have been discovered as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases.[5] 4-(Azepan-1-ylsulfonyl)benzoyl chloride can serve as a precursor to synthesize analogs of these inhibitors with modified amide functionalities to explore structure-activity relationships (SAR).
3. Incorporation into Peptidomimetics and Other Complex Scaffolds:
The benzoyl chloride group allows for the covalent attachment of the azepane sulfonamide motif to more complex molecular architectures, including peptide-based structures, to modulate their pharmacological properties.
Safety, Handling, and Storage
As a bifunctional compound containing both a sulfonyl chloride and a benzoyl chloride moiety, 4-(azepan-1-ylsulfonyl)benzoyl chloride is expected to be a hazardous substance requiring careful handling.
Hazard Identification (Predicted):
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Respiratory Irritant: Inhalation may cause respiratory irritation.[6]
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Moisture Sensitive: Reacts with water to produce hydrochloric acid and the corresponding benzoic acid.[3]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Eye Irritation | GHS05 | Danger | H318: Causes serious eye damage. |
| Acute Toxicity (Inhalation) | GHS06 | Danger | H331: Toxic if inhaled (based on related compounds). |
| Specific Target Organ Toxicity | GHS08 | Warning | H335: May cause respiratory irritation. |
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[8]
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Avoid inhalation of dust or vapors.
-
In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[8]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from moisture and incompatible materials such as strong bases, alcohols, and oxidizing agents.
Conclusion
4-(Azepan-1-ylsulfonyl)benzoyl chloride represents a potent and versatile chemical tool for researchers in drug discovery and organic synthesis. Its unique combination of a reactive acylating agent and a biologically relevant azepane sulfonamide scaffold provides a direct route to novel chemical entities with significant therapeutic potential. While the lack of a dedicated CAS number suggests it may be a novel or specialized intermediate, its logical synthesis and clear utility warrant its consideration in the design of future screening libraries and targeted therapeutics. Adherence to strict safety protocols is paramount when handling this and related reactive compounds.
References
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Neelamkavil, S. F., et al. (2009). The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(16), 4563-4565. Available at: [Link]
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